
(2-Methylphenoxy)(tripropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylphenoxy)(tripropyl)silane is an organosilicon compound that features a phenoxy group substituted with a methyl group at the 2-position and three propyl groups attached to a silicon atom. This compound is part of a broader class of organosilanes, which are known for their versatility in various chemical applications, including as coupling agents, surface modifiers, and intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenoxy)(tripropyl)silane typically involves the reaction of 2-methylphenol with tripropylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenoxide ion displaces the chloride ion from the silicon atom. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of automated systems ensures consistent product quality and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylphenoxy)(tripropyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and alcohols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, often at elevated temperatures.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products Formed
Hydrolysis: Produces silanols and propanol.
Condensation: Forms siloxane polymers.
Substitution: Yields substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methylphenoxy)(tripropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Wirkmechanismus
The mechanism of action of (2-Methylphenoxy)(tripropyl)silane involves the formation of stable Si-O bonds with various substrates. The phenoxy group provides a reactive site for further chemical modifications, while the propyl groups enhance the compound’s hydrophobicity and compatibility with organic matrices. The molecular targets include hydroxyl groups on surfaces, leading to the formation of strong covalent bonds and improved material properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methoxyphenyl)trimethylsilane: Similar structure but with methoxy and trimethyl groups.
(2-Chlorophenoxy)trimethylsilane: Contains a chlorophenoxy group instead of methylphenoxy.
Triphenylsilane: Features phenyl groups instead of propyl groups.
Uniqueness
(2-Methylphenoxy)(tripropyl)silane is unique due to its specific combination of a methyl-substituted phenoxy group and tripropylsilane structure. This combination provides a balance of reactivity and stability, making it suitable for a variety of applications that require both hydrophobicity and chemical reactivity .
Eigenschaften
CAS-Nummer |
59280-16-9 |
|---|---|
Molekularformel |
C16H28OSi |
Molekulargewicht |
264.48 g/mol |
IUPAC-Name |
(2-methylphenoxy)-tripropylsilane |
InChI |
InChI=1S/C16H28OSi/c1-5-12-18(13-6-2,14-7-3)17-16-11-9-8-10-15(16)4/h8-11H,5-7,12-14H2,1-4H3 |
InChI-Schlüssel |
YCKZHOUAELQXLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Si](CCC)(CCC)OC1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


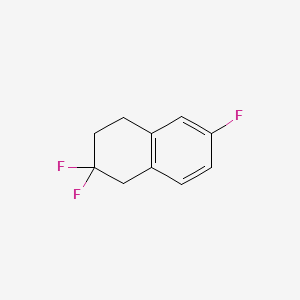
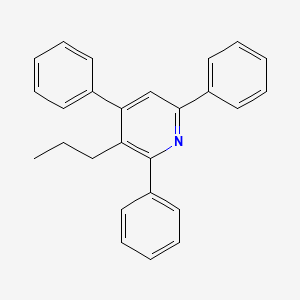
![Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride](/img/structure/B14620421.png)
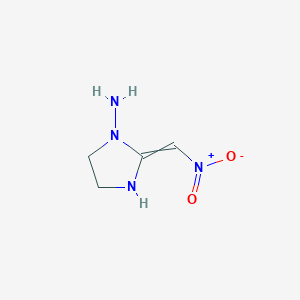
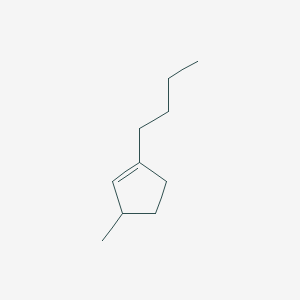
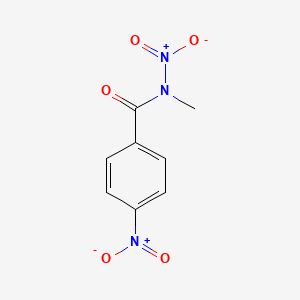
![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)


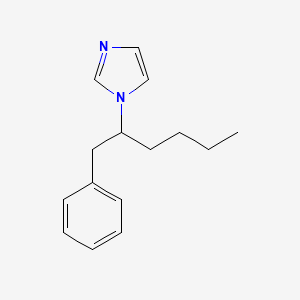
![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)

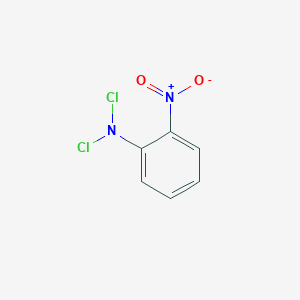
![Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate](/img/structure/B14620495.png)
